molecular formula C6H12ClNO B13905237 (1R,4R,5S)-2-Azabicyclo[2.2.1]heptan-5-OL hydrochloride

(1R,4R,5S)-2-Azabicyclo[2.2.1]heptan-5-OL hydrochloride

Katalognummer: B13905237
Molekulargewicht: 149.62 g/mol
InChI-Schlüssel: LUTVSQCTGHUTOO-JMWSHJPJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,4R,5S)-2-azabicyclo[221]heptan-5-ol;hydrochloride is a bicyclic compound that features a nitrogen atom within its ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4R,5S)-2-azabicyclo[2.2.1]heptan-5-ol;hydrochloride typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the bicyclic structure.

Industrial Production Methods

In an industrial setting, the production of (1R,4R,5S)-2-azabicyclo[2.2.1]heptan-5-ol;hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.

Analyse Chemischer Reaktionen

Types of Reactions

(1R,4R,5S)-2-azabicyclo[2.2.1]heptan-5-ol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.

    Substitution: The nitrogen atom in the bicyclic structure can participate in substitution reactions, where one group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Wissenschaftliche Forschungsanwendungen

(1R,4R,5S)-2-azabicyclo[2.2.1]heptan-5-ol;hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (1R,4R,5S)-2-azabicyclo[2.2.1]heptan-5-ol;hydrochloride involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The pathways involved may include enzyme inhibition, receptor binding, and modulation of biochemical processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pyridine: A six-membered aromatic heterocycle with a nitrogen atom.

    Pyrrole: A five-membered aromatic heterocycle with a nitrogen atom.

    Imidazole: A five-membered ring containing two nitrogen atoms.

Uniqueness

(1R,4R,5S)-2-azabicyclo[2.2.1]heptan-5-ol;hydrochloride is unique due to its bicyclic structure, which imparts different chemical and physical properties compared to the simpler aromatic heterocycles like pyridine and pyrrole. Its specific stereochemistry also plays a crucial role in its reactivity and interactions with other molecules.

This detailed article provides a comprehensive overview of (1R,4R,5S)-2-azabicyclo[221]heptan-5-ol;hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Eigenschaften

Molekularformel

C6H12ClNO

Molekulargewicht

149.62 g/mol

IUPAC-Name

(1R,4R,5S)-2-azabicyclo[2.2.1]heptan-5-ol;hydrochloride

InChI

InChI=1S/C6H11NO.ClH/c8-6-2-5-1-4(6)3-7-5;/h4-8H,1-3H2;1H/t4-,5-,6+;/m1./s1

InChI-Schlüssel

LUTVSQCTGHUTOO-JMWSHJPJSA-N

Isomerische SMILES

C1[C@@H]2C[C@@H]([C@H]1CN2)O.Cl

Kanonische SMILES

C1C2CC(C1CN2)O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.